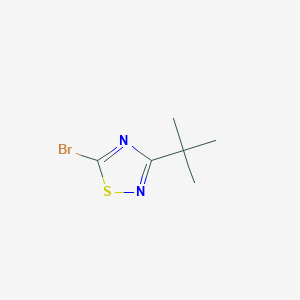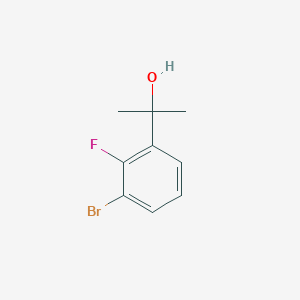
n-((4-(2-Methoxyethyl)tetrahydro-2h-pyran-4-yl)methyl)-2-methylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound n-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)-2-methylpropan-2-amine is a complex organic molecule with a unique structure It contains a tetrahydropyran ring, which is a six-membered ring with five carbon atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)-2-methylpropan-2-amine typically involves multiple steps. One common method starts with the preparation of the tetrahydropyran ring, which can be achieved through the hydrogenation of dihydropyran using a catalyst such as Raney nickel . The next step involves the introduction of the 2-methoxyethyl group, which can be done through a nucleophilic substitution reaction. Finally, the amine group is introduced through reductive amination, using reagents such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes. The key steps include the preparation of intermediates, purification through distillation or crystallization, and final product isolation. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
n-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)-2-methylpropan-2-amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
n-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)-2-methylpropan-2-amine: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of n-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure.
2H-Pyran-2-one, tetrahydro-4-methyl-: Another related compound with a different functional group arrangement.
Uniqueness
n-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)-2-methylpropan-2-amine: is unique due to its specific combination of functional groups and structural features
Propriétés
Formule moléculaire |
C13H27NO2 |
|---|---|
Poids moléculaire |
229.36 g/mol |
Nom IUPAC |
N-[[4-(2-methoxyethyl)oxan-4-yl]methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C13H27NO2/c1-12(2,3)14-11-13(5-8-15-4)6-9-16-10-7-13/h14H,5-11H2,1-4H3 |
Clé InChI |
LTQJQCIJDSXBJK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCC1(CCOCC1)CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


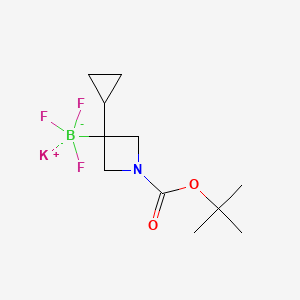
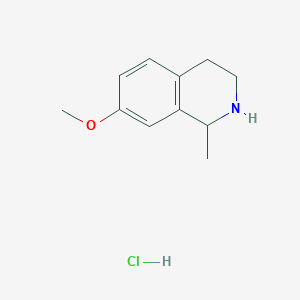
![[1,3-Dimethyl-5-(morpholin-4-yl)-1h-pyrazol-4-yl]methanamine](/img/structure/B13562754.png)

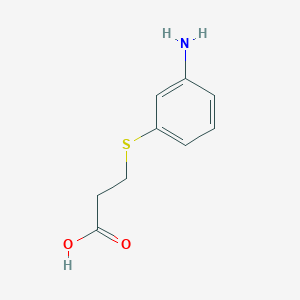
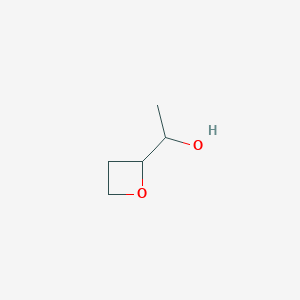
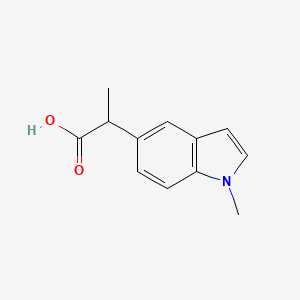
![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B13562782.png)
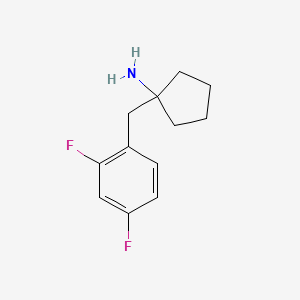

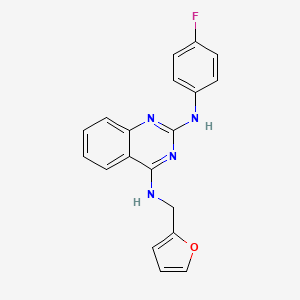
![3-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenoxy)propanoicacid](/img/structure/B13562823.png)
